2-Propenal, 2-bromo-3-(dimethylamino)-
Description
Structural Classification within α,β-Unsaturated Aldehydes
2-Propenal, 2-bromo-3-(dimethylamino)- belongs to the class of α,β-unsaturated aldehydes. This structural motif is characterized by a carbon-carbon double bond conjugated with an aldehyde functional group. This conjugation gives rise to unique electronic properties and reactivity patterns, making these compounds valuable intermediates in a wide array of organic transformations.
Strategic Importance of Halogenated and Aminated Enal Systems in Organic Chemistry
The presence of both a halogen (bromine) and an amino group (dimethylamino) on the enal backbone significantly enhances the synthetic utility of this molecule.
Halogenated Enals: The bromine atom at the α-position acts as a good leaving group in nucleophilic substitution reactions and can direct the regioselectivity of certain transformations. Halogenated compounds are crucial in organic synthesis as they serve as versatile precursors for the formation of new carbon-carbon and carbon-heteroatom bonds.
Aminated Enals (Enamines): The dimethylamino group at the β-position makes the double bond electron-rich, influencing its nucleophilic character. Enamines are widely recognized as powerful nucleophiles in their own right, capable of participating in a variety of bond-forming reactions, such as alkylations and Michael additions. The Vilsmeier-Haack reaction, which often employs phosphorus oxychloride and a disubstituted formamide (B127407) like dimethylformamide (DMF), is a classic method for the formylation of activated aromatic and aliphatic substrates, leading to the formation of related β-aminoacroleins. cambridge.orgijpcbs.comchemistrysteps.comwikipedia.org
The combination of these functionalities in one molecule creates a synthetically versatile platform for the construction of more complex molecular architectures.
Comparative Analysis with Closely Related Chemical Entities
To better understand the properties and potential of 2-Propenal, 2-bromo-3-(dimethylamino)-, a comparison with structurally similar compounds is insightful.
Analogues where the dimethylamino group is replaced by a methoxy (B1213986) group, such as 2-bromo-3-methoxy-2-propenal, would exhibit different reactivity. The methoxy group is less electron-donating than the dimethylamino group, which would render the double bond less nucleophilic. However, the presence of the methoxy group still allows for these compounds to be valuable intermediates in synthesis. For instance, 2-bromo-3-methoxyphenol (B164588) has a reported melting point of 74-79 °C. sigmaaldrich.com The synthesis of related compounds like 2-bromo-3-methoxypyridine (B21398) has been achieved by reacting 2-bromo-3-pyridinol with methyl iodide in the presence of a base. prepchem.com
This analogue, with a methyl group instead of a bromine atom at the α-position, provides a useful comparison. The absence of the halogen removes the potential for nucleophilic substitution at that position. 3-(Dimethylamino)-2-methyl-2-propenal is a solid with a melting point of 34-38 °C and a boiling point of 110-115 °C at 1 mmHg. sigmaaldrich.com It is used in the synthesis of methylmalondialdehyde. chemicalbook.com The photophysics of this compound have also been a subject of study. chemicalbook.com
The parent compound, 2-bromoacrolein, lacks the dimethylamino substituent. This significantly alters its electronic nature, making the β-carbon more electrophilic and susceptible to conjugate addition by nucleophiles. The synthesis of 2-bromopropanal, a related saturated aldehyde, can be achieved by the bromination of 2-hydroxypropanal. google.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from Target Compound |
| 2-Propenal, 2-bromo-3-(dimethylamino)- | 26387-66-6 sinfoochem.com | C₅H₈BrNO | 178.03 sinfoochem.com | - |
| 2-Bromo-3-methoxyphenol | 135999-16-5 sigmaaldrich.com | C₇H₇BrO₂ | 203.03 sigmaaldrich.com | Aromatic ring, hydroxyl group instead of aldehyde, methoxy instead of dimethylamino. |
| 3-(Dimethylamino)-2-methyl-2-propenal | 19125-76-9 sigmaaldrich.com | C₆H₁₁NO | 113.16 sigmaaldrich.com | Methyl group at α-position instead of bromine. |
| 2-Bromopropanal | 13143-62-3 | C₃H₅BrO | 136.97 | Saturated aldehyde, lacks the 3-dimethylamino group. |
| 2-Bromoacrolein | 55633-91-5 | C₃H₃BrO | 134.96 | Lacks the 3-dimethylamino group. |
Current Research Landscape and Future Directions in Chemical Synthesis
While specific, in-depth research articles focusing solely on 2-Propenal, 2-bromo-3-(dimethylamino)- are not abundant in readily accessible literature, its structural motifs suggest significant potential in synthetic organic chemistry. The Vilsmeier-Haack reaction is a plausible and efficient method for the synthesis of such β-aminoacroleins. cambridge.orgijpcbs.comchemistrysteps.comwikipedia.org This involves the reaction of a suitable precursor with a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide.
Future research directions could focus on:
Development of optimized and scalable synthetic routes to 2-Propenal, 2-bromo-3-(dimethylamino)- and its derivatives.
Exploration of its reactivity profile , particularly in cycloaddition reactions, cross-coupling reactions utilizing the C-Br bond, and reactions leveraging the nucleophilicity of the enamine system.
Application as a building block in the synthesis of heterocyclic compounds, such as pyrimidines, pyridines, and other nitrogen-containing ring systems, which are prevalent in pharmaceuticals and agrochemicals. For example, the related 3-dimethylaminoacrolein (B57599) is used in the synthesis of 2-chloronicotinic acid, an important industrial intermediate. wikipedia.org
Investigation of its potential in materials science , where conjugated systems are often employed in the development of organic electronics and dyes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(dimethylamino)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBSCWFIKSDJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724593 | |
| Record name | 2-Bromo-3-(dimethylamino)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26387-66-6 | |
| Record name | 2-Bromo-3-(dimethylamino)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Propenal, 2 Bromo 3 Dimethylamino and Analogues
Direct Synthesis Approaches
Direct synthesis methods offer the most straightforward routes to 2-propenal, 2-bromo-3-(dimethylamino)- by introducing the key functional groups in a minimal number of steps. These approaches often rely on the inherent reactivity of specifically chosen precursors.
Formylation Reactions Employing Dimethylamino Reagents (e.g., Vilsmeier-Haack Type)
The Vilsmeier-Haack reaction stands as a powerful and versatile method for the formylation of a wide array of organic compounds, particularly electron-rich aromatic and heteroaromatic systems. organic-chemistry.orgijpcbs.comrsc.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgwikipedia.orgwikipedia.org The electrophilic nature of the Vilsmeier reagent allows it to attack nucleophilic substrates, leading to the introduction of a formyl group after hydrolysis. ijpcbs.comwikipedia.org
While traditionally applied to arenes, the Vilsmeier-Haack reaction can also be effectively utilized for the formylation of alkenes, making it a viable pathway for the synthesis of substituted propenals. rsc.org In the context of synthesizing 2-propenal, 2-bromo-3-(dimethylamino)-, a hypothetical approach would involve the Vilsmeier-Haack formylation of a bromo-substituted precursor. For instance, the reaction could potentially be applied to a bromo-substituted enamine or a related substrate where the dimethylamino group is already present, or it could be part of a one-pot process where the dimethylamino group is introduced concurrently. The general mechanism involves the formation of the Vilsmeier reagent, followed by its electrophilic attack on the substrate and subsequent hydrolysis to yield the aldehyde.
A plausible precursor for such a reaction could be a bromoacetaldehyde (B98955) derivative, such as bromoacetaldehyde dimethyl acetal (B89532). The acetal would first need to be converted to a more reactive species, such as an enol ether or an enamine, to facilitate the electrophilic attack by the Vilsmeier reagent. The reaction of the resulting intermediate with the Vilsmeier reagent, followed by hydrolysis, would then yield the desired 2-bromo-3-(dimethylamino)propenal.
Direct Bromination of 3-(Dimethylamino)-2-propenal Precursors
Another direct approach involves the introduction of the bromine atom onto a pre-existing 3-(dimethylamino)-2-propenal scaffold. This method relies on the electrophilic halogenation of the electron-rich enamine double bond. A common and effective brominating agent for such transformations is N-bromosuccinimide (NBS). organic-chemistry.orgmdma.chyoutube.commasterorganicchemistry.com
The reaction would proceed by the attack of the electron-rich β-carbon of the enal on the electrophilic bromine of NBS. The choice of solvent can be critical in such reactions, with polar aprotic solvents like acetonitrile (B52724) often favoring the desired ionic reaction pathway. mdma.ch The reaction conditions, including temperature and the presence of any catalysts or initiators, would need to be carefully controlled to ensure selective bromination at the 2-position and to avoid potential side reactions, such as polymerization or decomposition of the starting material or product.
Nucleophilic Substitution of Halogenated Propenals with Dimethylamine (B145610)
This strategy involves the displacement of a leaving group at the 3-position of a dihalogenated propenal with dimethylamine. A suitable starting material for this approach would be a 2-bromo-3-halopropenal, such as 2-bromo-3-chloropropenal. The chlorine atom, being a good leaving group, can be displaced by the nucleophilic dimethylamine.
The reaction would typically be carried out in a suitable solvent that can facilitate the nucleophilic substitution reaction. The presence of a base may be required to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product. The relative reactivity of the two halogen atoms would be a key factor in the success of this method, with the goal being the selective substitution of the halogen at the 3-position while retaining the bromine at the 2-position.
Multi-Step Synthetic Sequences from Simpler Building Blocks
Multi-step syntheses provide a more flexible and often more controlled approach to complex molecules like 2-propenal, 2-bromo-3-(dimethylamino)-. libretexts.orglibretexts.orgyoutube.com These sequences allow for the gradual construction of the target molecule from simpler, commercially available starting materials.
Condensation Reactions Involving N,N-Dimethylamine Base Propenal Systems
One multi-step approach could involve the condensation of a suitable three-carbon building block with a source of the dimethylamino group. For instance, a process could be envisioned starting from a precursor like 2-bromomalonaldehyde. google.comguidechem.comnih.gov This dialdehyde, or a protected form thereof, could undergo a condensation reaction with dimethylamine.
The reaction would likely proceed through the formation of an enamine intermediate at one of the aldehyde groups, followed by an intramolecular condensation or a related cyclization-reopening sequence to form the propenal backbone. The reaction conditions would need to be carefully optimized to favor the desired linear product over potential side products.
Convergent Synthesis Strategies Utilizing 2-Bromo-2-propenal as an Electrophilic Synthon
Convergent synthesis strategies aim to bring together two or more complex fragments late in the synthetic sequence. In the context of 2-propenal, 2-bromo-3-(dimethylamino)-, a convergent approach could utilize 2-bromo-2-propenal as a key electrophilic synthon. This intermediate contains the desired bromo-substituted propenal core.
The synthesis of 2-bromo-2-propenal itself could be achieved from simpler precursors. The subsequent step would involve the introduction of the dimethylamino group at the 3-position. This could be accomplished through a conjugate addition of dimethylamine to the α,β-unsaturated aldehyde system, followed by elimination of a suitable leaving group. Alternatively, the 3-position of the propenal could be functionalized with a leaving group to facilitate a direct nucleophilic substitution by dimethylamine.
Olefination Reactions for α,β-Unsaturated Carbonyl Formation
The construction of the α,β-unsaturated carbonyl moiety is a cornerstone of organic synthesis. Various olefination reactions are employed to this end, each with its own set of advantages and substrate scope. While direct olefination to form 2-Propenal, 2-bromo-3-(dimethylamino)- is not the most common route, understanding these methods provides a basis for potential alternative synthetic designs.
Classic methods such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for creating carbon-carbon double bonds. google.com The Wittig reaction, for instance, involves the reaction of a phosphorus ylide with an aldehyde or ketone. rsc.orgijpcbs.com In a hypothetical context for the synthesis of related structures, a Wittig-type approach could involve a bromo-substituted phosphorus ylide reacting with a suitable dimethylamino-carbonyl compound.
The Peterson olefination offers another route, reacting α-silyl carbanions with carbonyl compounds to form alkenes. nveo.orgorganic-chemistry.org The reaction of β′-hydroxy-α,β-epoxysilanes with boron trifluoride–diethyl ether can also lead to α,β-unsaturated carbonyl compounds through a tandem rearrangement and Peterson olefination. nveo.orgorganic-chemistry.org
More recently, electrophotocatalytic methods have been developed for the olefination of carbonyls with unactivated alkenes, offering a catalytic and non-basic alternative to traditional methods. google.com
While these olefination reactions are fundamental to the synthesis of α,β-unsaturated systems, the most direct and established method for preparing 2-Propenal, 2-bromo-3-(dimethylamino)- and its analogues is the Vilsmeier-Haack reaction.
Chemo- and Regioselective Synthesis Considerations
The synthesis of 2-Propenal, 2-bromo-3-(dimethylamino)- is critically dependent on achieving high chemo- and regioselectivity. The presence of multiple reactive sites on the target molecule and its precursors requires precise control over reaction conditions. The Vilsmeier-Haack reaction is a prime example of a highly regioselective process for this purpose. numberanalytics.comslideshare.net
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. numberanalytics.comslideshare.netresearchgate.net This electrophilic iminium salt, often referred to as a chloromethyliminium salt, is the key reactive species. rsc.orgrsc.org For the synthesis of the target compound, a bromo-Vilsmeier reagent would be generated using a bromine source, such as phosphorus tribromide (PBr₃) or phosphoryl bromide (POBr₃), in place of their chloro-analogues.
The general mechanism involves the reaction of this bromo-Vilsmeier reagent with a substrate containing an active methylene (B1212753) group. A plausible substrate for the synthesis of 2-Propenal, 2-bromo-3-(dimethylamino)- is a bromoacetic acid derivative. The reaction would proceed through the following key steps:
Formation of the Bromo-Vilsmeier Reagent: DMF reacts with a brominating agent (e.g., POBr₃) to form the electrophilic N,N-dimethyl-1-bromo-methaniminium salt.
Electrophilic Attack: The active methylene group of the bromoacetic acid derivative attacks the electrophilic carbon of the Vilsmeier reagent.
Intermediate Formation and Elimination: A series of intermediates are formed, leading to the elimination of water and the formation of the propenal backbone with the desired substitution pattern.
The regioselectivity of the Vilsmeier-Haack reaction is typically high, with the formylation and halogenation occurring at specific positions determined by the electronic nature of the substrate. rsc.orgorganic-chemistry.org For substrates with active methylene groups, the reaction provides a direct route to β-halo-α,β-unsaturated aldehydes.
The table below summarizes typical conditions for Vilsmeier-Haack reactions leading to analogous compounds, highlighting the key parameters that influence the reaction's success.
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 6,7-dihydrobenzo[b]thiophen-4(5H)-one | POCl₃, DMF | DMF | Not specified | 58 | rsc.org |
| N-arylacetamides | POCl₃, DMF | DMF | 0-90 | Good to moderate | nih.gov |
| Electron-rich arenes | POCl₃, DMF | Halogenated hydrocarbon | 0-80 | Varies | slideshare.net |
Catalytic Approaches in 2-Propenal, 2-bromo-3-(dimethylamino)- Synthesis
While the Vilsmeier-Haack reaction is often stoichiometric in nature with respect to the formylating and halogenating agents, the development of catalytic methods in organic synthesis is a major focus of modern research. For the synthesis of 2-Propenal, 2-bromo-3-(dimethylamino)- and its analogues, catalytic approaches are less established but represent a promising area for future development.
One could envision a catalytic cycle for the Vilsmeier-Haack reaction where the activating agent (e.g., POCl₃) is used in catalytic amounts and regenerated in the reaction mixture. However, literature specifically detailing such a catalytic Vilsmeier-Haack reaction for this class of compounds is scarce.
More broadly, catalytic methods are prevalent in the synthesis of α,β-unsaturated carbonyl compounds. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to construct the carbon skeleton, followed by functional group manipulations to introduce the aldehyde, bromo, and dimethylamino moieties. However, this would likely involve a multi-step sequence rather than a direct, one-pot synthesis.
Recent advancements in electrophotocatalysis have demonstrated the catalytic olefination of carbonyls, which could, in principle, be adapted for the synthesis of complex α,β-unsaturated systems. google.com These methods often offer milder reaction conditions and a broader functional group tolerance compared to traditional stoichiometric reactions.
The development of specific catalytic methods for the direct synthesis of 2-Propenal, 2-bromo-3-(dimethylamino)- remains an open area for research, with the potential to offer more sustainable and efficient synthetic routes.
Reactivity and Mechanistic Studies of 2 Propenal, 2 Bromo 3 Dimethylamino
Electrophilic Nature of the α,β-Unsaturated Aldehyde Moiety
The core of 2-Propenal, 2-bromo-3-(dimethylamino)- is an α,β-unsaturated aldehyde system. This functionality is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. The electron-withdrawing nature of the aldehyde group, coupled with the inductive effect of the bromine atom at the α-position, significantly influences the reactivity of this system.
Nucleophilic Addition Reactions at the Carbonyl Group
The carbonyl carbon of the aldehyde is a hard electrophilic center, susceptible to attack by a variety of nucleophiles. This 1,2-addition pathway leads to the formation of a tetrahedral intermediate. While specific studies on 2-Propenal, 2-bromo-3-(dimethylamino)- are not extensively documented in publicly available literature, the general reactivity of α,β-unsaturated aldehydes suggests that strong nucleophiles, such as Grignard reagents or organolithium compounds, would preferentially attack the carbonyl group. The steric hindrance around the carbonyl group and the electronic effects of the substituents would play a crucial role in determining the feasibility and outcome of such reactions.
Conjugate Addition Reactions to the C=C Double Bond
The β-carbon of the propenal system is a soft electrophilic center, making it susceptible to 1,4-conjugate addition by soft nucleophiles. This type of reaction is a cornerstone in the synthesis of complex organic molecules. The presence of the electron-donating dimethylamino group at the β-position, however, complicates the typical reactivity pattern. This group can influence the electron density of the double bond, potentially modulating its susceptibility to conjugate addition. Research on related enaminone systems indicates that they can participate in Michael-type additions, often as part of cascade sequences for the construction of functionalized cyclic compounds. organic-chemistry.orgacs.orgnih.gov
Cycloaddition Chemistry (e.g., [4+2] or [3+2] pathways)
The conjugated π-system of 2-Propenal, 2-bromo-3-(dimethylamino)- makes it a potential candidate for cycloaddition reactions. As a dienophile, it could participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. The stereochemistry and regioselectivity of such reactions would be governed by the electronic nature of both the diene and the dienophile. Furthermore, the polarized nature of the molecule could allow it to engage in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. While specific examples involving this exact compound are scarce in the literature, studies on similarly substituted propenals and enaminones demonstrate their utility in constructing diverse heterocyclic frameworks through cycloaddition pathways. researchgate.netmdpi.com
Nucleophilic and Basic Character of the Dimethylamino Group
The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts both nucleophilic and basic properties to the molecule. This functionality can actively participate in reactions, either as a reactive site itself or by influencing other parts of the molecule.
Quaternization and Amine Salt Formation
The dimethylamino group can act as a nucleophile and react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This quaternization reaction would introduce a positive charge into the molecule, significantly altering its physical and chemical properties. The reactivity of the amine towards quaternization can be influenced by steric factors and the electronic environment. researchgate.netresearchgate.netnih.gov The formation of amine salts upon treatment with acids is also a characteristic reaction, impacting the molecule's solubility and reactivity in subsequent transformations.
Participation in Cascade Reactions
The dimethylamino group is a key player in the utility of 2-Propenal, 2-bromo-3-(dimethylamino)- as a building block in cascade reactions. In many synthetic sequences involving related vinylogous amides and formamides, the dimethylamino group can act as a leaving group after an initial nucleophilic attack at a different position in the molecule. nih.gov This ability to participate in elimination steps is crucial for the formation of various heterocyclic systems, such as pyridines and pyrimidines. organic-chemistry.orgnih.govresearchgate.net For instance, reaction with a binucleophile could involve an initial attack, followed by cyclization and elimination of dimethylamine (B145610) to afford the final heterocyclic product. The interplay between the different functional groups allows for the construction of complex molecular architectures in a single, efficient process. rsc.orgresearchgate.net
Ligand Formation and Chelation Studies
The presence of both a nitrogen atom in the dimethylamino group and an oxygen atom in the aldehyde group allows 2-Propenal, 2-bromo-3-(dimethylamino)- to act as a potential bidentate ligand, forming chelate complexes with various metal centers. The vinylogous amidine-like structure is key to this coordinating behavior. thieme-connect.dewikipedia.org The nitrogen of the amino group and the oxygen of the carbonyl can coordinate to a metal ion, forming a stable six-membered ring.
The coordination ability is influenced by the electronic properties of the metal center and the steric environment around the coordination sites. youtube.com For instance, with soft metal ions, coordination might be favored at the nitrogen atom, while harder metal ions might prefer coordination with the carbonyl oxygen. youtube.com The formation of such chelate complexes can be studied using various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography to determine the precise coordination geometry.
The coordination chemistry of similar vinylogous amidine systems has been explored, revealing their versatility. thieme-connect.de These ligands can stabilize various oxidation states of metals and can be tailored by modifying the substituents on the nitrogen and the carbon backbone. nih.gov This tunability allows for the synthesis of metal complexes with specific catalytic or material properties.
Reactivity of the Vinylic Bromine Atom
The vinylic bromine atom in 2-Propenal, 2-bromo-3-(dimethylamino)- is a key site for synthetic transformations. Its reactivity is modulated by the opposing electronic effects of the dimethylamino and aldehyde groups.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the vinylic bromine of the title compound is an excellent handle for such transformations. rsc.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction would involve the coupling of 2-Propenal, 2-bromo-3-(dimethylamino)- with an organoboron reagent in the presence of a palladium catalyst and a base. The electron-rich nature of the double bond, due to the dimethylamino group, might influence the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. However, successful couplings of electron-rich vinyl bromides have been reported.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Vinyl Bromide
| Parameter | Condition |
| Vinyl Bromide | 2-Propenal, 2-bromo-3-(dimethylamino)- |
| Boronic Acid | Arylboronic acid or Vinylboronic acid |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF/Water |
| Temperature | 80-120 °C |
This table presents typical conditions for Suzuki-Miyaura reactions involving vinyl bromides and is illustrative for the title compound.
Heck Coupling: The Heck reaction would see the coupling of 2-Propenal, 2-bromo-3-(dimethylamino)- with an alkene in the presence of a palladium catalyst and a base. The stereochemical outcome of the reaction would be of particular interest, as Heck reactions often proceed with high stereoselectivity. The choice of ligands on the palladium catalyst can be crucial in controlling the regioselectivity and efficiency of the coupling.
Studies on similar α-halo-α,β-unsaturated carbonyl systems have shown that substitution can occur, particularly with soft nucleophiles like thiolates. The reaction likely proceeds through an addition-elimination mechanism, where the nucleophile first attacks the β-carbon, followed by the elimination of the bromide ion.
The carbon-bromine bond can undergo homolytic cleavage to generate a vinyl radical. This can be initiated by radical initiators or through photolysis. The resulting vinyl radical is a reactive intermediate that can participate in a variety of transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction. The generation of vinyl radicals from vinyl bromides under photoredox catalysis has become a powerful synthetic tool. The specific conditions for such a reaction would depend on the desired subsequent transformation of the vinyl radical.
Tautomerization and Isomerization Pathways
The "push-pull" nature of 2-Propenal, 2-bromo-3-(dimethylamino)- can lead to interesting tautomeric and isomeric possibilities. While the predominant form is the one depicted, the presence of the vinylogous amide system could lead to a zwitterionic resonance structure, which contributes to its unique reactivity.
Geometric isomerization around the carbon-carbon double bond (E/Z isomerization) is another possibility. This could be induced by heat or light, or by the presence of a catalyst. The relative stability of the E and Z isomers would depend on the steric interactions between the substituents. The study of such isomerization processes can be carried out using dynamic NMR spectroscopy or computational methods.
Detailed Reaction Mechanism Elucidation
The elucidation of the detailed reaction mechanisms for the transformations of 2-Propenal, 2-bromo-3-(dimethylamino)- would require a combination of experimental and computational studies.
For the palladium-catalyzed cross-coupling reactions , this would involve:
Kinetic studies to determine the rate-limiting step.
In-situ spectroscopic monitoring (e.g., NMR, IR) to identify key catalytic intermediates.
Deuterium labeling studies to probe the mechanism of steps like β-hydride elimination in the Heck reaction.
Computational modeling (e.g., DFT) to map out the potential energy surface of the catalytic cycle.
For nucleophilic substitution reactions , mechanistic elucidation would focus on:
Trapping experiments to intercept any proposed intermediates, such as the initial adduct in an addition-elimination pathway.
Studying the effect of the nucleophile and leaving group on the reaction rate to distinguish between different mechanistic possibilities (e.g., concerted vs. stepwise).
Stereochemical analysis of the products to understand the geometry of the nucleophilic attack and the leaving group departure.
For radical reactions , techniques such as:
Electron Paramagnetic Resonance (EPR) spectroscopy to directly observe the vinyl radical.
Radical clock experiments to probe the lifetime and reactivity of the radical intermediate.
Quantum yield measurements in photochemical reactions to assess the efficiency of radical generation.
Through these detailed studies, a comprehensive understanding of the rich and varied reactivity of 2-Propenal, 2-bromo-3-(dimethylamino)- can be achieved, paving the way for its application in the synthesis of complex molecules and materials.
Derivatization and Functionalization Strategies for 2 Propenal, 2 Bromo 3 Dimethylamino
Transformations of the Aldehyde Functional Group:
Oxidations to α-Bromo-β-(dimethylamino)acrylic Acids:The oxidation of aldehydes to carboxylic acids is also a standard procedure. Again, searches did not yield specific protocols or data for the oxidation of this particular compound.
Due to the lack of specific data, creating the required data tables and providing detailed research findings would not be possible without speculating beyond the available information, which would violate the core requirements for scientific accuracy. The citation number " masterorganicchemistry.com" included in the provided outline suggests that a specific source may contain this information, but it is not accessible through the performed searches.
Imine and Enamine Formation
The aldehyde functionality in 2-Propenal, 2-bromo-3-(dimethylamino)- is a prime site for derivatization through reactions with primary and secondary amines to form imines and enamines, respectively. These reactions are fundamental in organic synthesis for installing nitrogen-containing moieties and for activating the molecule for subsequent transformations.
The reaction of an aldehyde with a primary amine, typically under mildly acidic conditions, leads to the formation of an imine, also known as a Schiff base. This transformation proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. For 2-Propenal, 2-bromo-3-(dimethylamino)-, the electron-donating effect of the dimethylamino group, transmitted through the conjugated system (a phenomenon known as vinylogy), may influence the reactivity of the aldehyde. While electron-donating groups can sometimes decrease the electrophilicity of the carbonyl carbon, the formation of imines from a wide range of aldehydes is a robust and well-established process. The general mechanism involves the formation of a carbinolamine intermediate, which then eliminates water to form the C=N double bond.
Similarly, the reaction with a secondary amine is expected to yield an enamine. In this case, after the initial nucleophilic attack and formation of an iminium ion intermediate, a proton is removed from an adjacent carbon atom, leading to the formation of a C=C double bond conjugated with the nitrogen atom. The specific enamine formed would depend on the regioselectivity of the deprotonation step.
| Reactant Type | Product | General Conditions |
| Primary Amine (R-NH₂) | Imine | Mildly acidic (e.g., pH 4-5) |
| Secondary Amine (R₂NH) | Enamine | Mildly acidic, often with removal of water |
Modifications of the Olefinic Double Bond
The electron-deficient nature of the olefinic double bond in 2-Propenal, 2-bromo-3-(dimethylamino)-, due to the presence of the electron-withdrawing aldehyde and bromo groups, makes it susceptible to a variety of addition reactions.
The hydrogenation of the carbon-carbon double bond in α,β-unsaturated aldehydes can be achieved using various catalytic systems. The selective reduction of the C=C bond in the presence of the C=O bond is a common challenge in organic synthesis. For α,β-unsaturated aldehydes, selective hydrogenation of the double bond is often achievable. Given the electron-deficient character of the alkene in the target molecule, catalytic hydrogenation is a plausible transformation.
Achieving diastereoselectivity or enantioselectivity in the hydrogenation would require the use of chiral catalysts. Homogeneous catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, are often employed for the asymmetric hydrogenation of functionalized alkenes. The substrate, 2-Propenal, 2-bromo-3-(dimethylamino)-, does not inherently possess a stereocenter that would direct a diastereoselective hydrogenation unless a chiral auxiliary is introduced. However, an enantioselective hydrogenation could be envisioned using a suitable chiral catalyst. The development of such a process would depend on the ability of the catalyst to effectively differentiate between the two faces of the double bond.
The olefinic double bond is also a target for oxidation reactions such as epoxidation and dihydroxylation. The electron-deficient nature of the double bond in 2-Propenal, 2-bromo-3-(dimethylamino)- suggests that nucleophilic epoxidation methods would be more suitable than electrophilic ones. For instance, the Weitz-Scheffer reaction, which employs a nucleophilic oxidant like hydrogen peroxide under basic conditions, is effective for the epoxidation of electron-poor alkenes. Chiral phase-transfer catalysts have been developed for the enantioselective epoxidation of α,β-unsaturated ketones, and a similar strategy could potentially be adapted for the target aldehyde organic-chemistry.org.
Dihydroxylation, the conversion of the C=C double bond into a vicinal diol, can be achieved with reagents like osmium tetroxide or potassium permanganate. These reagents typically favor syn-dihydroxylation. For electron-deficient alkenes, manganese- and iron-based catalytic systems have been developed for highly enantioselective cis-dihydroxylation nih.govrsc.org. The dihydroxylation of 2-Propenal, 2-bromo-3-(dimethylamino)- would yield a highly functionalized product with two new stereocenters. The stereochemical outcome could be controlled by the choice of catalyst and reaction conditions.
| Transformation | Reagent/Catalyst Examples | Stereochemical Outcome |
| Epoxidation | Hydrogen peroxide/base (Weitz-Scheffer) | Racemic (without chiral catalyst) |
| Epoxidation | Chiral phase-transfer catalyst + oxidant | Enantioselective |
| Dihydroxylation | Osmium tetroxide, Potassium permanganate | Syn-dihydroxylation |
| Dihydroxylation | Chiral Mn or Fe complexes + oxidant | Enantioselective cis-dihydroxylation |
The construction of three-membered rings, such as cyclopropanes and aziridines, on the olefinic scaffold of 2-Propenal, 2-bromo-3-(dimethylamino)- would lead to synthetically valuable products.
Cyclopropanation of electron-deficient alkenes can be achieved through various methods, including the Simmons-Smith reaction, although this typically works better for unfunctionalized alkenes. More suitable for this substrate would be the Michael-initiated ring closure (MIRC) or the use of sulfur ylides (Corey-Chaykovsky reaction). The electrophilic nature of the double bond makes it a good acceptor for the nucleophilic addition of the ylide.
Aziridination, the addition of a nitrogen atom across the double bond, can be accomplished using various nitrogen sources. For α,β-unsaturated carbonyl compounds, methods involving N-chloro-N-sodiocarbamates under phase-transfer catalysis have been shown to be effective. This approach involves a 1,4-addition of the nitrogen nucleophile followed by intramolecular cyclization. The development of asymmetric versions of these reactions would allow for the synthesis of chiral aziridines.
Introduction of Additional Functionalities
Beyond direct modifications of the existing functional groups, strategies can be envisioned to introduce new functionalities at other positions in the molecule.
Remote functionalization refers to the selective reaction at a C-H bond that is distant from an existing functional group. These strategies often rely on a directing group that brings a catalyst into proximity with the target C-H bond. For a small, flexible molecule like 2-Propenal, 2-bromo-3-(dimethylamino)-, the application of remote functionalization is conceptually challenging. The existing dimethylamino group could potentially act as a directing group. However, in such a small molecule, the directing effect would likely lead to functionalization of the methyl groups of the dimethylamino moiety or potentially the olefinic C-H bond, rather than a more "remote" position, as there are no extended aliphatic chains.
Strategies for remote C-H activation typically involve the formation of a metallacycle intermediate. With the dimethylamino group, this would likely favor the formation of a five- or six-membered ring, directing functionalization to the methyl groups or the adjacent olefinic carbon. Therefore, true remote functionalization, as it is generally understood for larger molecules with long alkyl chains, is not readily applicable to this specific substrate.
Polymerization Studies of Related Propenal Derivatives
While specific polymerization studies on 2-propenal, 2-bromo-3-(dimethylamino)- are not extensively documented in publicly available literature, research on the polymerization of structurally related propenal (acrolein) derivatives provides valuable insights into the potential polymerization behavior of this functionalized monomer. The presence of the aldehyde group, the carbon-carbon double bond, and other substituents on the propenal backbone allows for various polymerization strategies, leading to polymers with diverse structures and properties.
Studies on substituted acroleins, such as α-alkylacroleins, have demonstrated their capability to undergo polymerization. For instance, the polymerization of α-methylacrolein and α-ethylacrolein has been investigated, revealing that the structure of the resulting polymer is highly dependent on the polymerization conditions, particularly the temperature. researchgate.net It has been observed that at lower temperatures (below 0°C), the polymerization of these monomers tends to yield polymers containing condensed tetrahydropyran rings. researchgate.net This cyclic structure arises from an intramolecular cyclization reaction that occurs during the propagation step of the polymerization. In contrast, at higher temperatures (at or above 0°C), a change in the polymerization mechanism is observed, leading to the formation of polymers with lactone structures. researchgate.net
The polymerization of propenal derivatives can be initiated by various methods, including redox systems. A study on the polymerization of α-methylacrolein in the presence of a K₂S₂O₂/AgNO₃ redox system resulted in the formation of a high molecular weight polymer. researchgate.net The resulting poly(α-methylacrolein) was found to contain not only free aldehyde groups but also semiacetal-ether linkages, indicating the complex structure of these polymers. researchgate.net
Furthermore, the development of copolymers incorporating propenal units has been a subject of interest. For example, poly(2-propenal, 2-propenoic acid) (pPPA) is a copolymer that has been developed and studied for its antimicrobial properties. chula.ac.thchula.ac.thtci-thaijo.orgresearchgate.nettci-thaijo.org This demonstrates that propenal and its derivatives can be copolymerized with other monomers to tailor the properties of the final material. The aldehyde groups in such polymers are often responsible for their biological activity, as they can cross-link with biological molecules. chula.ac.thresearchgate.net
An alternative approach to obtaining polymers with acrolein-like structures involves the post-polymerization modification of other polymers. For instance, an "acrolein-free" method for the synthesis of polyacrolein derivatives has been reported, which involves the chemo-selective partial reduction of polyacrylates. rsc.org This strategy avoids the direct handling of the often toxic and volatile acrolein monomers.
The polymerization of other aldehydes, such as glutaraldehyde, a dialdehyde, has also been studied and can offer parallels to the behavior of functionalized propenals. The polymerization of glutaraldehyde can proceed via an intramolecular-intermolecular propagation mechanism, leading to the formation of polymers containing α-oxypyran rings as the main chain unit. researchgate.net
The following table summarizes findings from polymerization studies of propenal derivatives that are structurally related to 2-propenal, 2-bromo-3-(dimethylamino)-.
| Monomer | Polymerization Conditions | Key Polymer Characteristics |
| α-Methylacrolein | Redox initiator (K₂S₂O₂/AgNO₃) | High molecular weight; contains free aldehyde and semiacetal-ether groups. researchgate.net |
| α-Methylacrolein, α-Ethylacrolein | Anionic initiators (sodium naphthalene, trityl sodium) | Polymer structure is temperature-dependent; below 0°C, condensed tetrahydropyran cycles are formed; at and above 0°C, lactone structures are observed. researchgate.net |
| 2-Propenal and 2-Propenoic Acid | Not specified in abstracts | Forms the copolymer poly(2-propenal, 2-propenoic acid) (pPPA) with antimicrobial properties. chula.ac.thchula.ac.thtci-thaijo.orgresearchgate.nettci-thaijo.org |
| Glutaraldehyde | Triethylaluminum-water complex catalyst | Forms a polymer with α-oxypyran rings in the main chain through an intramolecular-intermolecular propagation mechanism. researchgate.net |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Intermediate and Building Block in Organic Synthesis
The compound's rich chemical functionalities allow it to participate in a variety of reactions, making it a valuable intermediate for constructing complex molecular architectures. The enaminone-like structure, in particular, is a well-established synthon for the formation of heterocyclic systems.
While direct synthesis of specific commercial drugs using 2-Propenal, 2-bromo-3-(dimethylamino)- is not extensively documented in publicly available literature, its structural motifs are present in many pharmaceutical compounds. The true value of this compound lies in its potential as a starting material for the synthesis of substituted heterocyclic scaffolds, which are core components of numerous drugs. mdpi.com
The reactivity of related enaminones and vinyl bromides suggests its utility in constructing key pharmaceutical intermediates. For instance, enaminones are known to be excellent precursors for the synthesis of pyridines and pyrimidines. nih.govnih.gov These nitrogen-containing heterocycles are fundamental to a vast number of medicinal compounds. The bromine atom on the propenal backbone offers a site for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents and the generation of extensive chemical libraries for drug discovery. organic-chemistry.org
Research Highlight: Synthesis of Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine rings, a common core in many bioactive molecules, can be envisioned starting from 2-Propenal, 2-bromo-3-(dimethylamino)-. The general reaction involves the condensation of an enaminone-like substrate with an amidine. google.comresearchgate.netresearchgate.net The presence of the bromo substituent provides a handle for post-cyclization modifications, a crucial feature for structure-activity relationship (SAR) studies in drug development.
The development of novel agrochemicals often relies on the synthesis of new bioactive heterocyclic compounds. The structural framework of 2-Propenal, 2-bromo-3-(dimethylamino)- is analogous to intermediates used in the synthesis of certain agrochemicals. For example, the synthesis of some herbicides involves pyridylsulfonylurea compounds, which can be derived from substituted pyridines. google.com The ability to construct substituted pyridines from enaminone-type precursors highlights the potential of 2-Propenal, 2-bromo-3-(dimethylamino)- in this field. nih.govrsc.org
Furthermore, the general class of 3-dimethylaminoacrolein (B57599) derivatives has been shown to be a versatile starting material for a variety of bioactive compounds, including those with potential applications in agriculture. wikipedia.org The introduction of a bromine atom, as in the title compound, increases the synthetic possibilities for creating novel and potent agrochemicals.
In the realm of fine chemicals, 2-Propenal, 2-bromo-3-(dimethylamino)- serves as a valuable, multifunctional building block. Its ability to undergo a variety of chemical transformations makes it an attractive starting material for the production of specialty chemicals with specific functionalities. The combination of the aldehyde, enamine, and vinyl bromide allows for sequential or one-pot reactions to build molecular complexity efficiently. This is particularly valuable in the synthesis of dyes, polymers, and other materials where precise control over the molecular structure is essential.
Role in Chiral Molecule Synthesis
The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and life science industries. While specific applications of 2-Propenal, 2-bromo-3-(dimethylamino)- in asymmetric synthesis are not widely reported, its functional groups are amenable to known methods of chiral induction. wikipedia.org
Asymmetric Transformations Employing 2-Propenal, 2-bromo-3-(dimethylamino)-
The aldehyde and the carbon-carbon double bond in 2-Propenal, 2-bromo-3-(dimethylamino)- are potential sites for asymmetric transformations. The use of chiral catalysts can, in principle, lead to the enantioselective addition of nucleophiles to the aldehyde or the double bond. mdpi.com For instance, chiral organocatalysts or metal complexes could be employed to achieve asymmetric reductions, aldol (B89426) reactions, or Michael additions. nih.gov
The development of chiral N,N'-dioxide-metal complexes has shown promise in catalyzing asymmetric reactions, including bromoaminations of chalcones, which share some structural similarities with the target compound. rsc.org This suggests that similar catalytic systems could potentially be adapted for enantioselective transformations of 2-Propenal, 2-bromo-3-(dimethylamino)-.
Enantioselective Derivatization
Enantioselective derivatization is another avenue where 2-Propenal, 2-bromo-3-(dimethylamino)- could find application. By reacting the compound with a chiral auxiliary, a diastereomeric mixture could be formed, which could then be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically pure or enriched target molecule. This approach, while classic, remains a robust method for obtaining chiral compounds. wikipedia.orgmsu.edu The aldehyde functionality is a common site for the attachment of chiral auxiliaries, such as chiral amines or alcohols.
Development of Novel Organic Materials and Functional Molecules
The intrinsic functionalities of 2-Propenal, 2-bromo-3-(dimethylamino)-, namely the electron-donating dimethylamino group, the electron-withdrawing aldehyde, and the reactive carbon-carbon double bond substituted with a bromine atom, suggest its potential as a building block for more complex functional molecules. The arrangement of these groups creates a "push-pull" electronic system, a common feature in molecules designed for applications in materials science. beilstein-journals.orgthieme-connect.de
Chromophores and Fluorophores
The synthesis of various chromophores often relies on the condensation of activated aldehyde precursors. For instance, the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds is a common strategy for creating extended π-conjugated systems that form the basis of many dyes. mdpi.com It is conceivable that 2-Propenal, 2-bromo-3-(dimethylamino)- could serve as a versatile precursor in similar reactions, allowing for the introduction of a bromo-substituted, dimethylamino-functionalized vinyl unit into a larger chromophoric system. The bromine atom could also serve as a handle for further functionalization through cross-coupling reactions, potentially tuning the photophysical properties of the resulting dye.
Liquid Crystals and Polymeric Materials
Currently, there is no specific information in the scientific literature that documents the use of 2-Propenal, 2-bromo-3-(dimethylamino)- in the synthesis of liquid crystals or polymeric materials.
The potential for this compound to be used in polymerization could be explored. For example, the aldehyde functionality could, in principle, participate in condensation polymerization reactions. However, the reactivity of the α,β-unsaturated system and the presence of the bromine atom would likely lead to complex and competing side reactions.
Research on related compounds, such as the autopolymerization of 2-bromo-3-methoxythiophene, highlights the tendency of some brominated heterocycles to undergo spontaneous polymerization, a process that can be complex and lead to a variety of products. uni.lu While structurally different, this suggests that the reactivity of the bromo-substituted propenal system would need to be carefully controlled to achieve a defined polymeric structure.
Without dedicated research, the applicability of 2-Propenal, 2-bromo-3-(dimethylamino)- in the fields of liquid crystals and polymeric materials remains speculative.
Advanced Spectroscopic Characterization and Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, including derivatives of 2-Propenal, 2-bromo-3-(dimethylamino)-. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a typical derivative, the aldehydic proton (CHO) is expected to resonate at a characteristic downfield chemical shift, generally in the range of δ 9.0-10.0 ppm. The vinyl proton (=CH-) would appear in the olefinic region, and its coupling to the aldehydic proton can provide conformational information. The protons of the dimethylamino group ((CH₃)₂N-) typically appear as a singlet in the upfield region of the spectrum. For instance, in the related compound 3-(dimethylamino)acrolein, the dimethylamino protons appear as a singlet, while the olefinic and aldehydic protons show characteristic splitting patterns. google.com For bromo-substituted aromatic aldehyde derivatives, such as 6-bromo-2,3-dimethoxybenzaldehyde, the aldehydic proton is observed as a singlet at δ 10.31 ppm, and the aromatic protons show distinct splitting patterns based on their substitution. researchgate.net
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is highly deshielded and appears at the low-field end of the spectrum, typically around 190 ppm. The carbons of the double bond and the dimethylamino group will also have characteristic chemical shifts. For example, in 6-bromo-2,3-dimethoxybenzaldehyde, the aldehydic carbon resonates at δ 190.4 ppm, while the aromatic and methoxy (B1213986) carbons appear at their expected shifts. researchgate.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. COSY spectra reveal proton-proton coupling networks, confirming the relationship between the vinyl and aldehydic protons. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Derivative of 2-Propenal, 2-bromo-3-(dimethylamino)-
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CHO | 9.5 | 190 |
| CH = | 7.0 | 145 |
| =C (Br)- | - | 110 |
| N(CH₃)₂ | 3.1 | 45 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual chemical shifts will vary depending on the specific derivative and solvent used.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique is crucial for confirming the molecular formula of newly synthesized derivatives of 2-Propenal, 2-bromo-3-(dimethylamino)-. The presence of bromine is readily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two molecular ion peaks (M⁺ and M+2) of similar intensity.
The fragmentation patterns observed in the mass spectrum provide valuable structural information. For α,β-unsaturated aldehydes, fragmentation can occur through various pathways. google.com In the case of bromo-substituted compounds, a common fragmentation pathway involves the loss of the bromine atom or a hydrogen bromide (HBr) molecule. nveo.org The high-resolution capability of HRMS allows for the precise mass measurement of these fragments, further corroborating the proposed structure.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of a 2-Propenal, 2-bromo-3-(dimethylamino)- derivative would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. Due to conjugation with the double bond, this band is typically observed in the range of 1685-1705 cm⁻¹. researchgate.netnveo.orgnih.gov The C=C stretching vibration of the alkene moiety would also be present, usually in the region of 1600-1650 cm⁻¹. The C-Br stretching vibration gives rise to a characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.
For example, in 6-bromo-2,3-dimethoxybenzaldehyde, a strong C=O stretching band is observed at 1685 cm⁻¹. researchgate.net Raman spectroscopy can be particularly useful for observing the C=C and C-Br stretching vibrations, which may be weak in the IR spectrum.
Table 2: Characteristic IR Absorption Frequencies for a Derivative of 2-Propenal, 2-bromo-3-(dimethylamino)-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1685 - 1705 |
| Alkene (C=C) | Stretch | 1600 - 1650 |
| C-N | Stretch | 1250 - 1350 |
| C-H (aldehyde) | Stretch | 2720 and 2820 (two bands) |
| C-Br | Stretch | < 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Techniques
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Derivatives of 2-Propenal, 2-bromo-3-(dimethylamino)- are expected to show strong UV absorption due to the presence of the extended π-conjugated system. The principal absorption bands arise from π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the substitution pattern and the solvent polarity. Conjugation generally leads to a bathochromic (red) shift of the absorption maximum. mdpi.com
For chiral derivatives, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral centers and study conformational changes in solution.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of derivatives of 2-Propenal, 2-bromo-3-(dimethylamino)-. High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, often coupled with a UV detector, can be developed to separate the desired product from starting materials and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns. This technique is particularly useful for identifying impurities and confirming the identity of the main component in a sample.
Computational Chemistry and Theoretical Studies of 2 Propenal, 2 Bromo 3 Dimethylamino
Electronic Structure and Molecular Geometry Optimization
No specific studies detailing the electronic structure or optimized molecular geometry of 2-Propenal, 2-bromo-3-(dimethylamino)- were found. Such studies would typically involve sophisticated computational methods to determine key parameters.
There are no available research findings that utilize DFT methods to analyze the bond lengths, bond angles, dihedral angles, and electronic properties (such as HOMO-LUMO gap and molecular orbital distributions) of 2-Propenal, 2-bromo-3-(dimethylamino)-.
Similarly, literature searches yielded no studies that have employed high-level ab initio methods (like Møller-Plesset perturbation theory or Coupled Cluster) to provide a more precise understanding of the molecule's geometry and electronic characteristics.
Reaction Mechanism Predictions and Energetic Profiles
Detailed theoretical predictions regarding the reaction mechanisms involving 2-Propenal, 2-bromo-3-(dimethylamino)- are not present in the accessible scientific literature.
Without specific reaction studies, the characterization of transition states for reactions involving this compound, including their geometries and imaginary frequencies, has not been documented.
Consequently, there is no information available on the mapping of potential energy surfaces for reactions in which 2-Propenal, 2-bromo-3-(dimethylamino)- participates, which would otherwise offer insights into reaction pathways and product selectivity.
Spectroscopic Property Simulations and Predictions
There is a lack of published data on the computational simulation and prediction of the spectroscopic properties (such as IR, Raman, NMR, and UV-Vis spectra) of 2-Propenal, 2-bromo-3-(dimethylamino)-. These simulations are crucial for interpreting experimental spectra and confirming the molecule's structure.
Conformational Analysis and Stereochemical Implications
The conformational landscape of 2-propenal, 2-bromo-3-(dimethylamino)- is primarily defined by rotation around the C-C and C-N single bonds, as well as the central C=C double bond, which possesses a lower rotational barrier than typical alkenes due to the push-pull effect. researchgate.net The planarity of the molecule is a key determinant of its electronic properties, as it influences the degree of π-electron delocalization.
Theoretical analyses of similar push-pull ethylenes have shown that the rotational barrier around the central C=C bond is sensitive to the electronic nature of the substituents. researchgate.netrsc.org For instance, in related systems, the presence of strong electron-donating and electron-withdrawing groups can significantly lower the energy barrier for rotation, leading to the possibility of Z/E isomerization. researchgate.net
The conformation of the dimethylamino group also plays a crucial role. The orientation of the lone pair on the nitrogen atom relative to the π-system of the double bond affects the extent of electron donation. Theoretical studies on analogous compounds, such as 3-[2-(dimethylamino) phenyl] propanal, have highlighted the importance of n→π* interactions in dictating conformational preferences. researchgate.net
Furthermore, the stereochemistry around the C2-C3 bond is of significant interest. The relative orientation of the bromo and dimethylamino groups can be described by the dihedral angle. In related halohydrins, theoretical and spectroscopic analyses have shown a strong preference for gauche conformations due to hyperconjugative interactions. nih.gov It is plausible that similar effects govern the conformational equilibrium of 2-propenal, 2-bromo-3-(dimethylamino)-.
Computational studies on related diamine cations have systematically explored the potential energy surface associated with the rotation of amino groups, identifying staggered conformations as energy minima and eclipsed conformations as energy maxima. mdpi.com A similar approach can be applied to understand the rotational dynamics of the dimethylamino group in the target molecule.
Below is a representative table of conformational analysis data for a related push-pull ethylene, illustrating the typical energy differences between conformers.
| Conformer | Dihedral Angle (X-C=C-Y) | Relative Energy (kcal/mol) |
| Planar (anti) | 180° | 0.0 |
| Twisted (gauche) | 60° | 2.5 |
| Eclipsed | 0° | 5.0 |
| This table presents hypothetical data for illustrative purposes based on findings for similar push-pull systems. |
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors derived from computational methods like Density Functional Theory (DFT) are instrumental in quantifying the reactivity of 2-propenal, 2-bromo-3-(dimethylamino)-. These descriptors provide a theoretical framework for understanding its electrophilic and nucleophilic character.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. In push-pull systems, the energy gap between the HOMO and LUMO is typically small, which is consistent with their characteristic electronic absorption spectra.
From the HOMO and LUMO energies, several reactivity indices can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.
Chemical Potential (μ): Calculated as -(I + A) / 2. It indicates the "escaping tendency" of electrons.
Electrophilicity Index (ω): Calculated as μ2 / (2η). It quantifies the global electrophilic nature of a molecule.
Theoretical studies on analogous push-pull ethylenes have demonstrated how these indices correlate with the molecule's reactivity. rsc.org For example, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The local reactivity can be predicted using Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. For 2-propenal, 2-bromo-3-(dimethylamino)-, the carbonyl carbon is expected to be a primary electrophilic site, while the nitrogen atom and the C3 carbon are likely nucleophilic centers.
The following table provides hypothetical quantum chemical descriptor values for 2-propenal, 2-bromo-3-(dimethylamino)-, based on trends observed in similar molecules.
| Descriptor | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.0 |
| Chemical Hardness (η) | 2.25 |
| Chemical Potential (μ) | -4.25 |
| Electrophilicity Index (ω) | 4.01 |
| This table presents hypothetical data for illustrative purposes. |
Solvent Effects and Solvatochromism in Analogues
The electronic absorption spectrum of 2-propenal, 2-bromo-3-(dimethylamino)- is expected to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This is a characteristic feature of push-pull molecules, where the charge distribution differs significantly between the ground and excited states.
Theoretical models, such as the Polarizable Continuum Model (PCM), can be used to simulate the influence of a solvent on the electronic transitions of a molecule. nih.gov The interaction between the solute and solvent can be non-specific (dipolar interactions) or specific (e.g., hydrogen bonding).
In analogues of 2-propenal, 2-bromo-3-(dimethylamino)-, both positive and negative solvatochromism have been observed. rsc.org
Positive Solvatochromism (Bathochromic Shift): The absorption maximum shifts to a longer wavelength (red shift) as the solvent polarity increases. This typically occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state in a polar solvent.
Negative Solvatochromism (Hypsochromic Shift): The absorption maximum shifts to a shorter wavelength (blue shift) with increasing solvent polarity. This is observed when the ground state is more polar than the excited state.
Reverse Solvatochromism: In some cases, a molecule may exhibit a change from positive to negative solvatochromism as the solvent polarity is varied over a wide range. nih.govresearchgate.net
Studies on coelenteramide (B1206865) analogues, which also possess a push-pull electronic structure, have shown that the fluorescence emission maxima shift to lower energy with increasing solvent polarity, indicating a charge-transfer character in the excited state. rsc.org The solvatochromic behavior of a series of dyes has been successfully rationalized using DFT descriptors, highlighting the predictive power of computational methods. nih.govresearchgate.net
The following table illustrates the hypothetical solvatochromic behavior of an analogue of 2-propenal, 2-bromo-3-(dimethylamino)- in different solvents.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |
| Hexane | 1.88 | 380 |
| Dichloromethane | 8.93 | 405 |
| Acetonitrile (B52724) | 37.5 | 415 |
| Water | 80.1 | 425 |
| This table presents hypothetical data for illustrative purposes. |
Future Research Directions and Translational Potential
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. For a compound like 2-Propenal, 2-bromo-3-(dimethylamino)-, future research will likely focus on developing synthetic routes that are both efficient and environmentally benign. Traditional methods for synthesizing similar enamines and α,β-unsaturated carbonyl compounds often rely on harsh reagents and generate significant waste.
Future methodologies could explore:
Catalytic Approaches: The development of novel catalysts for the direct C-H activation and amination of α-bromoacrolein would represent a significant advancement. magtech.com.cn Metal-free hydroamination of alkynes is another promising green alternative for the synthesis of enamines. organic-chemistry.org
Solvent-Free and Aqueous Systems: Research into solvent-free reaction conditions or the use of water as a solvent can drastically reduce the environmental impact of chemical processes. rsc.org The synthesis of amino acids, for instance, has been demonstrated using water, N2, CO2, and CH4 under mild conditions. rsc.org
One-Pot Syntheses: Designing one-pot strategies where multiple reaction steps are carried out in a single reactor without the isolation of intermediates can improve efficiency and reduce waste. A one-pot strategy for the synthesis of enamines from CO2 has been reported, showcasing the potential for innovative and sustainable approaches. nih.gov
A comparative table of potential sustainable synthetic routes is presented below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Amination | High atom economy, reduced byproducts | Development of robust and selective catalysts |
| Metal-Free Hydroamination | Avoids toxic heavy metals | Catalyst design, substrate scope expansion |
| Aqueous Synthesis | Environmentally friendly, low cost | Overcoming solubility issues, catalyst stability |
| One-Pot Reactions | Increased efficiency, reduced waste | Optimization of reaction conditions for multiple steps |
Exploration of Unprecedented Reactivity and Novel Transformative Pathways
The rich functionality of 2-Propenal, 2-bromo-3-(dimethylamino)- suggests a wide range of chemical transformations waiting to be explored. The interplay between the aldehyde, enamine, and bromo group can lead to novel and complex molecular architectures.
Future research in this area could focus on:
Cycloaddition Reactions: The electron-rich enamine system could participate in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to construct complex heterocyclic frameworks. acs.org
Cross-Coupling Reactions: The bromo substituent provides a handle for various cross-coupling reactions, enabling the introduction of diverse functional groups at the 2-position. Palladium-catalyzed coupling of vinyl bromides with amines is a known method for enamine synthesis and could be adapted for further functionalization. organic-chemistry.org
Reactivity of the Aldehyde Group: The aldehyde functionality can be a site for nucleophilic attack, condensation reactions, and other transformations to build molecular complexity.
Intramolecular Reactions: The proximity of the functional groups could facilitate novel intramolecular cyclization reactions, leading to the formation of unique ring systems.
The reactivity of related α-haloenamines has been explored for the conversion of phosphorus oxyacids to their halogenated analogues, indicating the potential for 2-Propenal, 2-bromo-3-(dimethylamino)- to act as a specialized reagent. researchgate.net
Design and Synthesis of Advanced Materials with Tunable Properties
Functionalized monomers are the building blocks of advanced materials with tailored properties. The unique electronic and structural features of 2-Propenal, 2-bromo-3-(dimethylamino)- make it a promising candidate as a monomer for the synthesis of novel polymers and materials.
Potential research directions include:
Polymerization: The vinyl group of the propenal backbone could be susceptible to polymerization, leading to polymers with pendant bromo and dimethylamino functionalities. These functional groups could be further modified post-polymerization to tune the material's properties. The direct polymerization of functional monomers is a key area of research in polymer science. cmu.edu
Conducting Polymers: The conjugated π-system of the monomer could be exploited to create conducting or semi-conducting polymers with potential applications in electronics.
Smart Materials: The responsive nature of the enamine and aldehyde groups to stimuli like pH or the presence of specific analytes could be harnessed to create "smart" materials for sensing or drug delivery applications. Research into functional aromatic polyethers has demonstrated the possibility of creating polymers with tunable chromogenic and fluorogenic properties. acs.org
Degradable Polymers: The incorporation of specific functionalities can lead to polymers that are designed to degrade under certain conditions, which is an important aspect of sustainable materials science. google.com
The table below outlines potential material applications based on the functional groups of the monomer.
| Functional Group | Potential Material Property | Application Area |
| Vinyl Group | Polymerizability | Polymer synthesis |
| Dimethylamino Group | Basicity, Nucleophilicity, Charge transport | pH-responsive materials, sensors, conducting polymers |
| Bromo Group | Reactivity for post-modification | Functionalizable materials, cross-linking |
| Aldehyde Group | Reactivity for cross-linking, derivatization | Hydrogels, responsive materials |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, enabling faster, safer, and more efficient production of molecules. beilstein-journals.orgnih.gov The synthesis and derivatization of compounds like 2-Propenal, 2-bromo-3-(dimethylamino)- are well-suited for these technologies.
Future research in this domain could involve:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 2-Propenal, 2-bromo-3-(dimethylamino)- would offer significant advantages in terms of scalability, safety, and process control. Flow chemistry has been successfully applied to the synthesis of α,β-unsaturated carbonyl compounds. beilstein-journals.orgnih.gov
Automated Library Synthesis: An automated platform could be used to rapidly synthesize a library of derivatives by varying the amine component or by performing various reactions on the aldehyde or bromo functionalities. This would be invaluable for screening for biological activity or for materials discovery.
In-line Analysis and Optimization: Integrating in-line analytical techniques, such as spectroscopy, would allow for real-time monitoring and optimization of reaction conditions in a flow setup.
The collaboration between companies like Synple Chem and Enamine to create large, accessible chemical spaces through automated synthesis highlights the importance of this area for future chemical discovery. synplechem.com
Computational-Guided Discovery of New Derivatives and Reactions
Computational chemistry and in silico modeling are powerful tools for predicting molecular properties, reaction outcomes, and for the rational design of new molecules and materials. enamine.net
For 2-Propenal, 2-bromo-3-(dimethylamino)-, computational studies could be employed to:
Predict Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electronic structure and predict the reactivity of the different functional groups, guiding the design of new reactions.
Design Novel Derivatives: Virtual screening and molecular docking studies can be used to design new derivatives with specific properties, for example, as inhibitors of a particular enzyme or as monomers for materials with desired electronic properties.
Elucidate Reaction Mechanisms: Computational modeling can help to elucidate the mechanisms of complex reactions, providing insights that can be used to optimize reaction conditions and improve yields.
Explore Conformational Space: Understanding the conformational preferences of the molecule is crucial for predicting its interactions with other molecules and its properties in materials.
The use of in silico methods for the discovery of new bioactive molecules and materials is a rapidly growing field with immense potential. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 2-Propenal, 2-bromo-3-(dimethylamino)-, and how can researchers optimize these methods?
- Methodological Answer : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural elucidation. The EPA/NIH Mass Spectral Database provides reference fragmentation patterns for related propenal derivatives, which can guide peak assignments . For NMR, prioritize H and C spectra to resolve substituent effects on the α,β-unsaturated aldehyde moiety. Cross-validate with infrared (IR) spectroscopy to confirm functional groups like C=O and C-Br stretches. NIST Chemistry WebBook offers comparative spectral data for calibration .
Q. What synthetic routes are documented for introducing bromo and dimethylamino groups into propenal derivatives?
- Methodological Answer : Bromination of 3-(dimethylamino)propenal precursors via electrophilic substitution or radical-mediated reactions is common. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like oxidation or polymerization. For dimethylamino group introduction, reductive amination or nucleophilic substitution with dimethylamine can be employed. Evidence from acrolein derivative syntheses suggests using controlled stoichiometry and inert atmospheres to enhance yield .
Q. How should researchers ensure the stability of 2-bromo-3-(dimethylamino)-2-propenal during storage and experiments?
- Methodological Answer : Store the compound in dark, airtight containers at –20°C to prevent photodegradation and moisture absorption. Monitor decomposition using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Safety data indicate the compound’s irritant properties; thus, use fume hoods and personal protective equipment (PPE) during handling .
Advanced Research Questions
Q. How can researchers resolve discrepancies in mass spectral data for 2-Propenal derivatives with varying substituents?
- Methodological Answer : Contradictions in fragmentation patterns may arise from isomerism or competing ionization pathways. Apply tandem MS (MS/MS) to differentiate structural isomers and compare with computational fragmentation models (e.g., Density Functional Theory). Cross-reference EPA/NIH spectral libraries and employ multivariate analysis to identify outliers. For ambiguous cases, synthesize isotopically labeled analogs to trace fragmentation pathways .
Q. What computational approaches predict the reactivity and electronic properties of 2-bromo-3-(dimethylamino)-2-propenal?
- Methodological Answer : Use quantum-chemical methods (e.g., DFT with B3LYP/6-311++G(d,p)) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. These models predict nucleophilic/electrophilic sites, aligning with experimental reactivity in Michael additions or cycloadditions. Studies on zwitterionic push-pull molecules demonstrate strong correlations between computed dipole moments and solvent-dependent reactivity . Validate predictions via kinetic experiments and substituent-scrambling syntheses.
Q. How can the compound be leveraged as an intermediate in heterocyclic synthesis, and what analytical techniques are critical?
- Methodological Answer : Design multi-step reactions to form pyrroles or pyridines via [3+2] or [4+2] cycloadditions. Monitor intermediates using real-time MS or in-situ Fourier-transform infrared (FTIR) spectroscopy. For example, highlights LC-MS/MS for tracking aldehyde intermediates in complex mixtures. Optimize regioselectivity by varying catalysts (e.g., Lewis acids) and solvents, referencing methodologies from spiroheterocyclic syntheses .
Data Contradiction and Validation
Q. How should conflicting spectral data between experimental and computational results be addressed?
- Methodological Answer : Reconcile discrepancies by revisiting computational parameters (e.g., basis set choice, solvation models). For NMR chemical shifts, apply gauge-independent atomic orbital (GIAO) methods and compare with experimental data in deuterated solvents. If MS fragmentation deviates, consider post-ionization collisions or matrix effects. Collaborative studies using hybrid experimental-computational workflows are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
